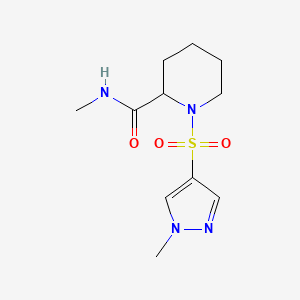
N-methyl-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MSVIII-19 and belongs to the class of sulfonylpiperidine compounds. In
作用機序
The mechanism of action of N-methyl-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-2-carboxamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. Studies have shown that it can inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and also inhibit the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-2-carboxamide have been studied extensively. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies have also demonstrated that it can inhibit the growth and migration of cancer cells.
実験室実験の利点と制限
One of the advantages of using N-methyl-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-2-carboxamide in lab experiments is its potency and specificity. It has been shown to have potent anti-inflammatory and anti-cancer effects, making it a valuable tool for studying these processes. However, one limitation of using this compound is its limited availability and high cost, which can make it difficult for researchers to obtain and use in large quantities.
将来の方向性
There are several potential future directions for the study of N-methyl-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-2-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of chronic pain and inflammation-related disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in cancer therapy. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in future research.
合成法
The synthesis of N-methyl-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-2-carboxamide involves a multi-step process. The first step involves the reaction of 1-methylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylpiperidine to form the desired sulfonylpiperidine intermediate. The final step involves the reaction of the intermediate with N-methyl-1-(1-methylpyrazol-4-yl)sulfonyl chloride to form N-methyl-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-2-carboxamide.
科学的研究の応用
N-methyl-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-2-carboxamide has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, it has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce cell death in cancer cells.
特性
IUPAC Name |
N-methyl-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-12-11(16)10-5-3-4-6-15(10)19(17,18)9-7-13-14(2)8-9/h7-8,10H,3-6H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLFSCBYUFMYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1S(=O)(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7530344.png)
![4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530351.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7530353.png)
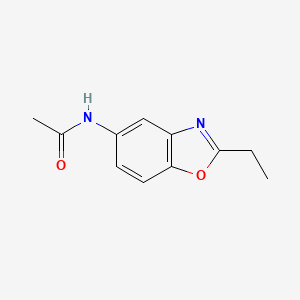
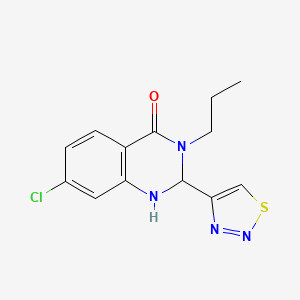
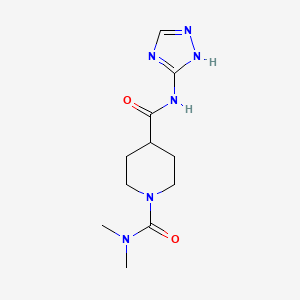
![1-[2-(4-Hydroxyphenyl)sulfanylacetyl]pyrrolidin-2-one](/img/structure/B7530395.png)

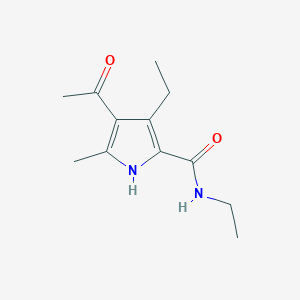
![2-Azabicyclo[2.2.1]heptan-2-yl-[6-(dimethylamino)pyridin-3-yl]methanone](/img/structure/B7530415.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B7530420.png)

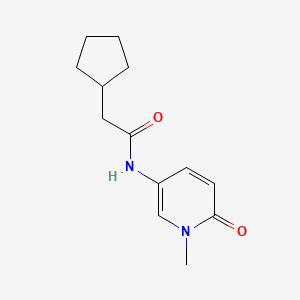
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one](/img/structure/B7530439.png)